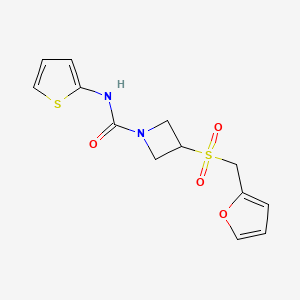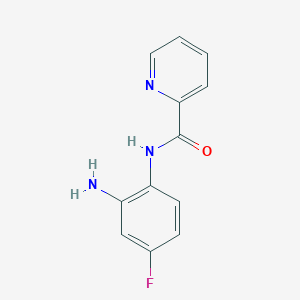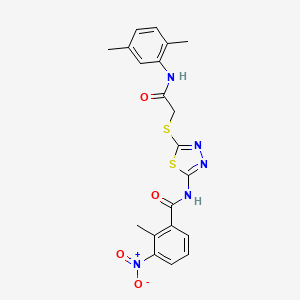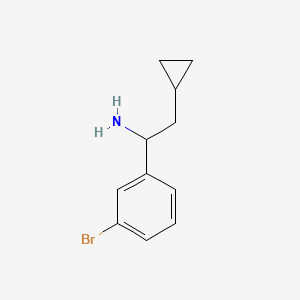
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic heterocyclic components. A representative process might involve the initial formation of a furan or thiophene derivative, followed by functionalization with a sulfonyl group, and subsequent coupling with an azetidine ring modified by carboxamide. For example, the synthesis of closely related structures entails reactions like the Gewald reaction for thiophene synthesis, followed by condensation and further functionalization steps to introduce the sulfonyl and carboxamide functionalities (Devi et al., 2010; Arora et al., 2013).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Compounds incorporating furan and thiophene moieties, similar to 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, have shown significant inhibitory properties against carbonic anhydrase (CA) isozymes, which play crucial roles in physiological and pathophysiological functions. These inhibitors, particularly those with furan-carboxamide segments, have been explored for their potential as topical antiglaucoma agents. The derivatives have demonstrated effective and long-lasting intraocular pressure (IOP) lowering properties in both normotensive and glaucomatous animals, showcasing potencies superior to existing sulfonamide drugs like dorzolamide and brinzolamide. This marks a significant advancement in the treatment of glaucoma, emphasizing the potential therapeutic applications of such compounds (Ilies et al., 2000).
Role in Drug Discovery
Furan and thiophene, along with their related heterocycles, are pivotal in drug discovery due to their stability, availability, and ease of functionalization. These compounds are utilized as key scaffolds and synthons in developing therapeutic agents, demonstrating the versatile applications of these heterocycles in medicinal chemistry. The use of furan and thiophene rings, as seen in 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, underlines their significance in the structural development of new drugs, offering insights into innovative treatment strategies (Sperry & Wright, 2005).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant activities of compounds containing furan and thiophene groups have been extensively studied, indicating their potential in treating various infections and oxidative stress-related conditions. These properties further highlight the broad spectrum of applications for compounds like 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide in scientific research and therapeutic development (Devi et al., 2010).
Synthesis of Functional Materials
The efficient synthesis of furan and thiophene derivatives plays a crucial role in developing potentially bioactive compounds and functional materials. Methods such as the ZnCl2-catalyzed annulation of enaminones and sulfur ylides have been instrumental in creating highly functionalized furans and thiophenes, underscoring the importance of these heterocycles in material science and bioactive compound synthesis (He et al., 2020).
Propiedades
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-13(14-12-4-2-6-20-12)15-7-11(8-15)21(17,18)9-10-3-1-5-19-10/h1-6,11H,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOJRVNJNLYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)




![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)